Acetic acid;2-octan-4-ylphenol
Description
"Acetic acid;2-octan-4-ylphenol" is a compound combining acetic acid (CH₃COOH) with a phenolic derivative substituted with a branched octyl group (2-octan-4-yl) at the ortho position of the phenol ring. These compounds are characterized by their aromatic rings linked to acetic acid via alkyl or functional groups, influencing their physicochemical properties and applications in industrial and laboratory settings.
Properties
CAS No. |
67366-82-9 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
acetic acid;2-octan-4-ylphenol |
InChI |
InChI=1S/C14H22O.C2H4O2/c1-3-5-9-12(8-4-2)13-10-6-7-11-14(13)15;1-2(3)4/h6-7,10-12,15H,3-5,8-9H2,1-2H3;1H3,(H,3,4) |
InChI Key |
NTLJHDQJUULSEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)C1=CC=CC=C1O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-octan-4-ylphenol can be achieved through various methods. One common approach involves the esterification of acetic acid with 2-octan-4-ylphenol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalytic processes. For instance, the carbonylation of methanol via the Monsanto process is a well-known method for producing acetic acid . This process can be adapted to include the phenol derivative, resulting in the desired compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-octan-4-ylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: Quinones can be reduced back to phenols.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Acetic acid;2-octan-4-ylphenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of acetic acid;2-octan-4-ylphenol involves its interaction with cellular components. The phenolic hydroxyl group can form hydrogen bonds with proteins and nucleic acids, disrupting their normal function. Additionally, the acetic acid component can lower the pH of the environment, enhancing its antimicrobial activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of "Acetic acid;2-octan-4-ylphenol" analogs and related compounds:
Key Observations :
- Branching vs. Linear Chains: The branched octyl group in "this compound" may reduce crystallinity compared to linear-chain analogs like 2-(4-Octylphenyl)acetic acid, enhancing solubility in non-polar solvents .
- Acidity: The phenolic –OH group (pKa ~10) and acetic acid moiety (pKa ~4.7) create bifunctional acidity, enabling pH-dependent reactivity distinct from simple acetic acid derivatives .
Key Observations :
- Surfactant Potential: The amphiphilic structure of "this compound" (hydrophobic octyl group + hydrophilic acetic acid/phenol) suggests utility in emulsifiers or detergents, akin to other alkylphenol derivatives .
- Toxicity Profile: Phenolic acetic acid derivatives often exhibit higher toxicity than pure acetic acid due to membrane-disrupting aromatic groups .
Research Findings on Metabolic and Stress Responses
Proteomic studies on acetic acid bacteria (e.g., Acetobacter pasteurianus) reveal that acetic acid resistance involves upregulation of stress-response proteins like glutamine synthetase and EF-Tu, which stabilize intracellular pH and enhance translation efficiency under acidic conditions .
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